molecular formula C10H14O B098156 7-Methylenebicyclo[3.3.1]nonan-3-one CAS No. 17933-29-8

7-Methylenebicyclo[3.3.1]nonan-3-one

Cat. No. B098156
CAS RN: 17933-29-8
M. Wt: 150.22 g/mol
InChI Key: YEYBYPNZUQHDMO-UHFFFAOYSA-N
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Description

7-Methylenebicyclo[3.3.1]nonan-3-one is a bicyclic ketone that has been the subject of various studies due to its interesting chemical properties and potential as a precursor for more complex chemical structures. The compound has been explored for its reactivity in different chemical reactions, particularly in hydrogenation and electroreductive processes, as well as its ability to undergo transformation into novel tricyclic systems .

Synthesis Analysis

The synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one has been achieved through different routes. One practical synthesis involves the fragmentation of 1,3-adamantanediol, which itself is prepared by the ruthenium-catalyzed oxyfunctionalization of 1-adamantanol . This method provides a straightforward approach to obtaining the ketone, which can then be used for further chemical transformations.

Molecular Structure Analysis

The molecular structure of 7-Methylenebicyclo[3.3.1]nonan-3-one derivatives has been elucidated using X-ray diffraction techniques. For example, the structures of exo-7-methylbicyclo[3.3.1]nonan-3-one and the endo-7-methyl isomer have been determined, revealing that the former exists in a chair-chair conformation without significant flattening of the chair rings, while the latter is forced into a boat conformation for the non-ketone ring . These findings are crucial for understanding the conformational preferences of the molecule and its derivatives, which can influence their reactivity and the outcome of chemical reactions.

Chemical Reactions Analysis

7-Methylenebicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including hydrogenation and electroreductive transannular reactions. Hydrogenation over different metal catalysts can lead to novel reductive cyclization products such as 1-adamantanol and 1-methyl-2-oxa-adamantane . Electroreductive reactions in N,N-dimethylformamide result in competitive transannular reactions yielding products like 7-methyltricyclo[3.3.1.03,7]nonan-3-ol and 1-adamantanol . These reactions demonstrate the compound's versatility and potential for creating complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methylenebicyclo[3.3.1]nonan-3-one and its derivatives are influenced by their molecular structure. For instance, the chair-boat conformation of certain hydrogenated products has been confirmed by NMR spectroscopy, which also plays a role in the compound's reactivity . The thermodynamic parameters of the electroreductive reactions have been evaluated, providing insight into the kinetic and thermodynamic controls of these processes . Understanding these properties is essential for the development of new synthetic methods and the application of this compound in further chemical research.

Scientific Research Applications

Structural Investigation

7-Methylenebicyclo[3.3.1]nonan-3-one has been explored in terms of its hydrogenation products. Kimoto, Imagawa, and Kawanisi (1972) studied its hydrogenation over platinum oxide and palladium on carbon, revealing various products including 7α-methylbicyclo[3.3.1]nonan-3α-ol and 7-methylbicyclo[3.3.1]non-6-en-3-one. Their research indicated chair-boat forms of these compounds and provided insights into the conformational aspects of these molecules (Kimoto, Imagawa, & Kawanisi, 1972).

Novel Synthesis Approaches

Muraoka, Wang, Okumura, Nishiura, Tanabe, and Momose (1996) described a practical synthesis method for 7-methylenebicyclo[3.3.1]nonan-3-one. Their approach involved the fragmentation of 1,3-adamantanediol and showcased transannular cyclization leading to novel tricyclic systems (Muraoka et al., 1996).

Electrocatalysis and Reductive Cyclization

Itoh, Kato, Unoura, and Senda (2001) investigated the electroreductive transannular reaction of 7-methylenebicyclo[3.3.1]nonan-3-one, revealing a competitive transannular reaction that yields products like 7-methyltricyclo[3.3.1.03,7]nonan-3-ol and 1-adamantanol. This study provided valuable information about the reaction mechanism and activation parameters (Itoh, Kato, Unoura, & Senda, 2001).

Derivative Preparation

Inouye, Kojima, Owada, and Kakisawa (1987) worked on the preparation of bicyclo[3.3.1]nonane-2,4-dione derivatives, starting from compounds like bicyclo[3.3.1]nonan-2-one. This research provides insights into the synthesis of novel bicyclic compounds (Inouye, Kojima, Owada, & Kakisawa, 1987).

Nuclear Magnetic Resonance Spectroscopy

Senda, Ishiyama, and Imaizumi (1981) explored the carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes, including 7-methylenebicyclo[3.3.1]nonan-3-one. Their study highlighted intramolecular interactions and electron delocalization in these molecules (Senda, Ishiyama, & Imaizumi, 1981).

Safety And Hazards

7-Methylenebicyclo[3.3.1]nonan-3-one may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

7-methylidenebicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBYPNZUQHDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CC(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340380
Record name 7-Methylenebicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylenebicyclo[3.3.1]nonan-3-one

CAS RN

17933-29-8
Record name 7-Methylenebicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylenebicyclo[3.3.1]nonan-3-one
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7-Methylenebicyclo[3.3.1]nonan-3-one

Citations

For This Compound
65
Citations
K Kimoto, T Imagawa, M Kawanisi - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
Hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one (1) over platinum oxide in acetic acid yielded 7α-methylbicyclo[3.3.1]nonan-3α-ol (2) as the sole product. Hydrogenation of (1) …
Number of citations: 16 www.journal.csj.jp
O Muraoka, Y Wang, M Okumura… - Synthetic …, 1996 - Taylor & Francis
A practical synthesis of 7-methylenebicyclo[3.3.1]nonan-3-one 2 by the fragmentation of 1,3-adamantanediol 8, which was prepared effectively by the ruthenium-catalized …
Number of citations: 13 www.tandfonline.com
JH Liu, P Kovacic - The Journal of Organic Chemistry, 1973 - ACS Publications
Diazotization of endo-7-aminomethyIbicycIo [3.3. l] nonan-3-one (1) under various conditions was investigated. In a protic medium (acetic acid), 3-methylbicyclo [3.3. 1] non-2-en-7-one (…
Number of citations: 18 pubs.acs.org
GA Olah, R Krishnamurti, GKS Prakash - Synthesis, 1990 - thieme-connect.com
Preparation of 1, 3-difunctionalized adamantane derivatives from 7-methylenebicyclo [3.3. 1] nonane-3-one (1) in the presence of nucleophiles under Lewis acid catalysis is described. …
Number of citations: 10 www.thieme-connect.com
J Ishiyama, Y Senda, S Imaizumi - Chemistry Letters, 1983 - journal.csj.jp
The products of novel reductive cyclization, 1-adamantanol and 1-methyl-2-oxa-adamantane, were obtained in the hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one over group …
Number of citations: 7 www.journal.csj.jp
H Itoh, I Kato, K Unoura, Y Senda - Bulletin of the Chemical Society of …, 2001 - journal.csj.jp
A competitive transannular reaction occurred to give 7-methyltricyclo[3.3.1.0 ]nonan-3-ol (5) and 1-adamantanol (6) in the non-mediated electroreduction of 7-methylenebicyclo[3.3.1]…
Number of citations: 6 www.journal.csj.jp
T Kuga, Y Sasano, M Tomizawa, M Shibuya… - …, 2018 - thieme-connect.com
An efficient synthesis of 1-aminoadamantane (amantadine) derivatives is described. This synthesis features acid-promoted aza-Prins cyclization of 7-methylenebicyclo[3.3.1]nonan-3-…
Number of citations: 5 www.thieme-connect.com
T MOMOSE, O MURAOKA - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
The syntheses of the title bicyclic ketone (IV) are described. The Michael-aldol condensation of ethyl acetoacetate (VI) with 2-cyclohexen-1-one (V) afforded a bicyclic β-keto ester, the …
Number of citations: 30 www.jstage.jst.go.jp
Y Senda, J Ishiyama, S Imaizumi - Journal of the Chemical Society …, 1981 - pubs.rsc.org
Carbon-13 nmr spectra of several bicyclo[3.3.1]nonane derivatives were measured. The conformation of the framework of bicyclo[3.3.1]nonanes in this study was confirmed by the …
Number of citations: 18 pubs.rsc.org
R Yamaguchi, KH Yang, M Kawanisi - Bulletin of the Chemical Society …, 1973 - journal.csj.jp
Number of citations: 11 www.journal.csj.jp

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